3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one
Description
3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one is a homoisoflavanone characterized by a chroman-4-one core fused with a benzene ring (ring A) and a dihydropyran moiety (ring B). Its structure includes three hydroxyl groups at positions 3, 5, and 7 of the chroman-4-one scaffold and a 4-methoxybenzyl substituent at the C-3 position. This compound belongs to the homoisoflavonoid class, which is widely distributed in plants such as Agave tequilana Weber () and Urginea depressa ().
Properties
IUPAC Name |
3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFQQNRFOVLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one typically involves the use of chromatographic techniques. One common method includes the extraction of the compound from plant sources using ethanol, followed by purification through silica gel column chromatography. The mobile phases used in this process can include mixtures of petroleum ether, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted chroman-4-one derivatives. These products can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of homoisoflavonoids.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including cancer treatment and cardiovascular protection.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries.
Mechanism of Action
The mechanism of action of 3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is differentiated from analogs by its substitution pattern. Key structural comparisons include:
- Melting Points : Substitution significantly impacts physical properties. For example, arylidene derivatives (e.g., 3e) exhibit higher melting points (160–162°C) compared to benzyl-substituted analogs due to crystallinity differences .
- Lipophilicity : The 4-methoxybenzyl group in the target compound increases logP compared to 4-hydroxybenzyl analogs, favoring membrane permeability but reducing aqueous solubility .
2.2.1 Antiproliferative Effects
- Urgineanin F [(3S)-5,7-dihydroxy-3-(4-methoxybenzyl)chroman-4-one]: Demonstrates antiproliferative activity against cancer cell lines, attributed to the 4-methoxybenzyl group enhancing cellular uptake .
2.2.2 Anti-Inflammatory Activity
- 3,5,7-Trihydroxy-2-(4-hydroxybenzyl)chroman-4-one : Inhibits COX-2 with an IC₅₀ of 8.2 µM, comparable to diclofenac. The 4-hydroxybenzyl group optimizes binding to COX-2’s hydrophobic pocket .
- Target Compound : The 4-methoxy substitution may reduce COX-2 affinity due to steric hindrance but could improve metabolic stability .
2.2.3 Antioxidant Capacity
- Hydroxyl-rich analogs (e.g., 3,5,7-trihydroxy-2-(3′,4′-dihydroxyphenyl)chroman-4-one) show superior radical scavenging activity (IC₅₀ = 1.2 µM in DPPH assay) compared to methoxy-substituted derivatives .
Structure-Activity Relationships (SAR)
- Hydroxyl Groups : The 3,5,7-trihydroxy configuration is critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- C-3 Substituent :
- Methoxy vs. Hydroxyl : Methoxy groups reduce oxidative degradation but may diminish antioxidant and enzyme-inhibitory effects .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
